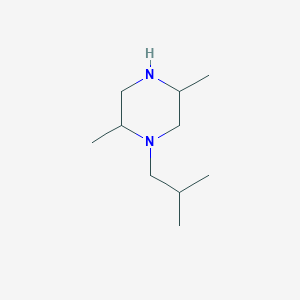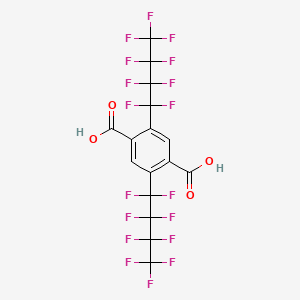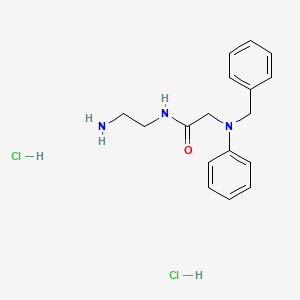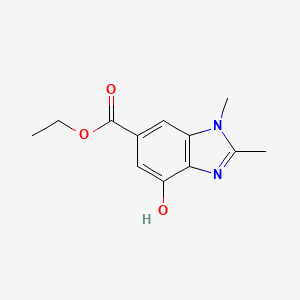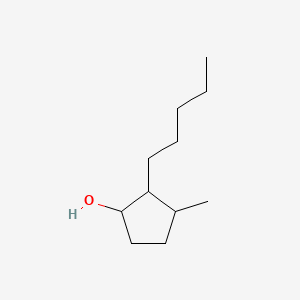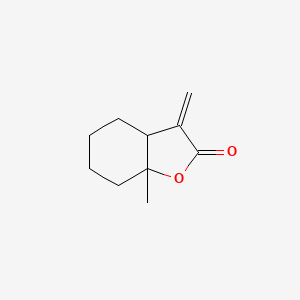
7a-Methyl-3-methylenehexahydrobenzofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7a-methyl-3-methylidene-4,5,6,7-tetrahydro-3aH-benzofuran-2-one involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction mixture is often refluxed for a couple of hours with azeotropic removal of the generated water . The exact conditions, such as temperature and solvents, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
7a-methyl-3-methylidene-4,5,6,7-tetrahydro-3aH-benzofuran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
7a-methyl-3-methylidene-4,5,6,7-tetrahydro-3aH-benzofuran-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 7a-methyl-3-methylidene-4,5,6,7-tetrahydro-3aH-benzofuran-2-one involves its interaction with specific molecular targets and pathways. The exact targets can vary depending on the biological context, but it often involves binding to enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- 7a-Methyl-3-methylenehexahydro-1-benzofuran-2 (3H)-one
- 7a-Methyl-3-methylenehexahydrobenzofuran-2-one
Uniqueness
What sets 7a-methyl-3-methylidene-4,5,6,7-tetrahydro-3aH-benzofuran-2-one apart is its unique structural features and the specific biological activities it exhibits. Its methylidene group and tetrahydrobenzofuran core contribute to its distinct chemical and biological properties .
Properties
CAS No. |
67498-53-7 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
7a-methyl-3-methylidene-4,5,6,7-tetrahydro-3aH-1-benzofuran-2-one |
InChI |
InChI=1S/C10H14O2/c1-7-8-5-3-4-6-10(8,2)12-9(7)11/h8H,1,3-6H2,2H3 |
InChI Key |
CPAWXRWDKTWXJD-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1C(=C)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide](/img/structure/B13776950.png)
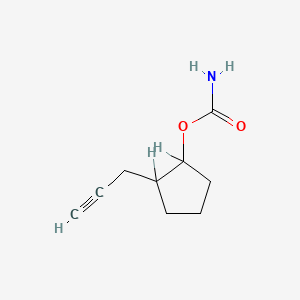
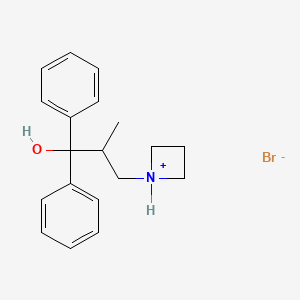
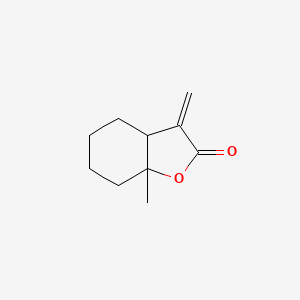
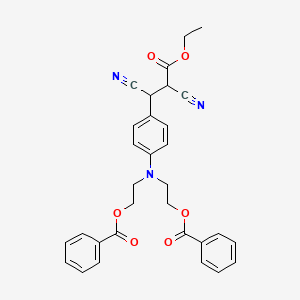
![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13776978.png)
